molecular formula C13H14N2O2 B13649857 Ethyl 2-amino-8-methylquinoline-3-carboxylate

Ethyl 2-amino-8-methylquinoline-3-carboxylate

Cat. No.: B13649857
M. Wt: 230.26 g/mol
InChI Key: YUNLZXHKDRVPDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-methylquinoline-3-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8-methylquinoline-3-carboxylate typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound . For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions under controlled conditions. These methods may utilize various catalysts and solvents to optimize yield and purity. The use of environmentally friendly and sustainable processes is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 2-amino-8-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • 2-Methylquinoline-3-carboxylate
  • Quinoline-3-carboxylate derivatives

Uniqueness

Ethyl 2-amino-8-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and a methyl group on the quinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-amino-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-6-4-5-8(2)11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

YUNLZXHKDRVPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2N=C1N)C

Origin of Product

United States

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